molecular formula C15H15NO3S B6151417 N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide CAS No. 1164502-27-5

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide

Cat. No.: B6151417
CAS No.: 1164502-27-5
M. Wt: 289.3
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Description

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenylethene moiety, which is further substituted with a methoxyphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-methoxyaniline with 2-phenylethene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antibacterial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Medicine: The compound is explored for its potential therapeutic applications, particularly as an antibacterial agent. It may also be investigated for its anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

Properties

CAS No.

1164502-27-5

Molecular Formula

C15H15NO3S

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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